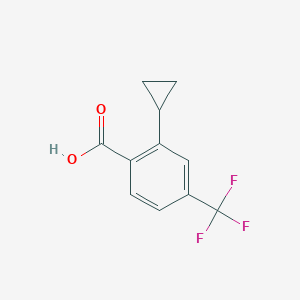

2-Cyclopropyl-4-(trifluoromethyl)benzoic acid

Vue d'ensemble

Description

2-Cyclopropyl-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C11H9F3O2 . It has a molecular weight of 230.19 . This compound is typically found in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3O2/c12-11(13,14)9-5-7(6-1-2-6)3-4-8(9)10(15)16/h3-6H,1-2H2,(H,15,16) . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique

Catalytic Trifluoromethylation

Catalytic trifluoromethylation of aryl- and vinylboronic acids by 2-cyclopropyl-1-(trifluoromethyl)benzo[b]thiophenium triflate showcases a novel application in organic synthesis. This reaction is facilitated by CuOAc and 2,4,6-collidine in ethyl acetate, offering good to high yields under mild conditions at room temperature. Such transformations are pivotal in constructing trifluoromethylated molecules, which are increasingly sought after in pharmaceuticals and agrochemicals due to their unique physicochemical properties (Arimori & Shibata, 2015).

Synthesis of Cyclopropanes

The development of cyclopropanes from gem-dialkyl groups through double C-H activation represents an innovative strategy in the field of medicinal chemistry. This method allows for the synthesis of complex cyclopropane-containing structures, which are prevalent in bioactive molecules. The technique is particularly useful for creating diverse arylcyclopropanes, including bicyclo[3.1.0] systems, and has been applied in the synthesis of lemborexant, an anti-insomnia drug (Clemenceau et al., 2020).

Mercury(II)-Mediated Synthesis of Gabosines

The mercury(II)-mediated opening of 4,5-cyclopropanated pyranosides is a key step in the stereoselective synthesis of gabosines, a class of carba-sugar enones. This method highlights the utility of cyclopropyl derivatives in constructing complex sugar analogues with potential biological applications (Corsaro et al., 2006).

Polyfluorinated Quinolin-2-ones Synthesis

The superacidic activation of N-(polyfluorophenyl)cinnamamides leads to the synthesis of polyfluorinated 4-phenyl-3,4-dihydroquinolin-2-ones and quinolin-2-ones. These compounds, featuring a polyfluorinated benzene moiety, are important for developing novel therapeutic agents due to their unique structural and electronic properties (Safina et al., 2009).

Triflic Acid Promoted Synthesis

The use of triflic acid (CF3SO3H) for the cyclization of 2-styrylbiaryls demonstrates a powerful method for synthesizing polycyclic aromatic compounds, including functionalized derivatives. This approach is significant for the development of new materials and pharmaceutical compounds, showcasing the versatility of reactions involving 2-cyclopropyl-4-(trifluoromethyl)benzoic acid and its derivatives (Li et al., 2009).

Safety and Hazards

The safety data sheet for 2-Cyclopropyl-4-(trifluoromethyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-cyclopropyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-11(13,14)7-3-4-8(10(15)16)9(5-7)6-1-2-6/h3-6H,1-2H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMGUQUJFDRWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B2727826.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone](/img/structure/B2727830.png)

![N-(furan-2-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727832.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2727833.png)

![3-[(2-methoxyphenyl)methyl]-7-(piperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2727836.png)

![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/no-structure.png)

![6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2727846.png)